Scientific Field: Organic Chemistry
Application Summary: The compound is used in the synthesis of 4-bromo-2,3-dihydrofurans, which are non-aromatic heterocycles.
Results: The synthetic utility of the 4-bromodihydrofurans is demonstrated.
Scientific Field: Inorganic Chemistry
Application Summary: The compound is used in the synthesis of transition metal complexes.
Methods of Application: The complexes are synthesized through a Barbier-type reaction.
4-Bromo-3-fluorophenyl cyclohexyl ketone is an organic compound characterized by its molecular formula . This ketone derivative features a phenyl ring substituted with bromine and fluorine atoms, which are known to influence its chemical properties and reactivity. The compound has a cyclohexyl group attached to the carbonyl carbon, contributing to its unique steric and electronic characteristics. Its structure can be represented as follows:
The synthesis of 4-Bromo-3-fluorophenyl cyclohexyl ketone typically involves a Grignard reaction:
4-Bromo-3-fluorophenyl cyclohexyl ketone has several applications across different fields:
Interaction studies involving 4-Bromo-3-fluorophenyl cyclohexyl ketone focus on understanding its biological effects. These studies typically examine how the compound interacts with specific molecular targets, including enzyme active sites. The presence of halogen atoms can significantly influence these interactions, affecting both selectivity and potency.
Several compounds share structural similarities with 4-Bromo-3-fluorophenyl cyclohexyl ketone. Notable examples include:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
4-Bromo-3-fluorophenyl methyl ketone | Methyl group offers less steric hindrance than cyclohexyl. | |
4-Bromo-3-fluorophenyl ethyl ketone | Ethyl group provides moderate steric bulk compared to cyclohexyl. | |
4-Bromo-3-fluorophenyl propyl ketone | Propyl group increases steric hindrance further than ethyl. |